molecular formula C10H20S B14651922 (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol CAS No. 53273-24-8

(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol

Katalognummer: B14651922
CAS-Nummer: 53273-24-8
Molekulargewicht: 172.33 g/mol
InChI-Schlüssel: GIBAZODYJIQFGD-UTLUCORTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique stereochemistry, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate cyclohexane derivative.

    Functional Group Introduction: Introduction of the thiol group can be achieved through nucleophilic substitution reactions.

    Stereochemical Control: Ensuring the correct stereochemistry is crucial and may involve chiral catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.

    Substitution: Thiols can undergo nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Thiols can act as ligands in metal-catalyzed reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Thiols can inhibit enzymes by binding to active site cysteine residues.

    Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting thiol-sensitive pathways.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1-thiol: Lacks the methyl and isopropyl groups.

    2-Methyl-2-propanethiol: Contains a different carbon skeleton.

    (1R,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol: Different stereochemistry.

Uniqueness

(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Eigenschaften

CAS-Nummer

53273-24-8

Molekularformel

C10H20S

Molekulargewicht

172.33 g/mol

IUPAC-Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI-Schlüssel

GIBAZODYJIQFGD-UTLUCORTSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@H](C1)S)C(C)C

Kanonische SMILES

CC1CCC(C(C1)S)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.